
N-(1-methylhexyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylhexyl)-2-furamide is a chemical compound that belongs to the furan family. It is also known as Valeramide or Valeramidine and has a molecular formula of C11H21NO. This compound has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of N-(1-methylhexyl)-2-furamide involves the disruption of the olfactory system of insects. The compound binds to the odorant receptors in the antennae of insects, blocking their ability to detect odors. This results in confusion and disorientation, making it difficult for the insects to locate their prey or host.
Biochemical and Physiological Effects:
N-(1-methylhexyl)-2-furamide has been found to have low toxicity and is safe for use in laboratory experiments. However, it is important to note that the compound may have different effects on different species of insects. Further research is needed to determine the exact biochemical and physiological effects of N-(1-methylhexyl)-2-furamide on different insect species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-methylhexyl)-2-furamide in lab experiments is its low toxicity. This makes it a safe and effective alternative to other insecticides that may have harmful effects on the environment and human health. However, one of the limitations of using N-(1-methylhexyl)-2-furamide is its limited availability. The compound is not readily available in the market, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-(1-methylhexyl)-2-furamide. One area of research could be to investigate its potential use in the food industry as a natural preservative. Another area of research could be to explore its potential use in medicine as an anti-inflammatory or analgesic agent. Additionally, further research is needed to determine the exact mechanism of action of N-(1-methylhexyl)-2-furamide on different insect species and to develop more effective insecticides based on this compound.
Conclusion:
In conclusion, N-(1-methylhexyl)-2-furamide is a promising compound that has potential applications in various fields such as agriculture, medicine, and food industry. Its low toxicity and effectiveness against different insect species make it a safe and effective alternative to other insecticides. Further research is needed to fully understand its mechanism of action and to develop more effective insecticides based on this compound.
Méthodes De Synthèse
N-(1-methylhexyl)-2-furamide can be synthesized by reacting furfurylamine with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction yields N-(1-methylhexyl)-2-furamide, which can be purified using various techniques such as distillation, chromatography, and recrystallization.
Applications De Recherche Scientifique
N-(1-methylhexyl)-2-furamide has been extensively studied for its potential use as an insect repellent. It has been found to be effective against various insect species such as mosquitoes, flies, and cockroaches. The compound works by disrupting the olfactory system of insects, making it difficult for them to detect their prey or host. This makes N-(1-methylhexyl)-2-furamide a promising candidate for use in agriculture to protect crops from insect damage.
Propriétés
IUPAC Name |
N-heptan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-7-10(2)13-12(14)11-8-6-9-15-11/h6,8-10H,3-5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMUBJVQMXAPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

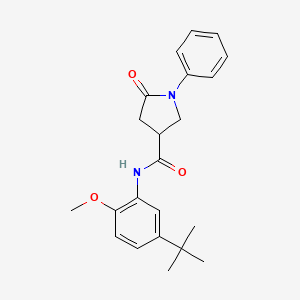
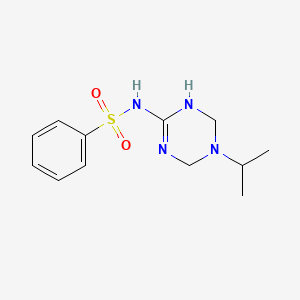
![2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)
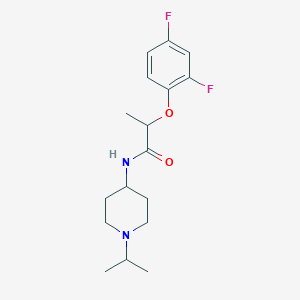
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B5104432.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104433.png)
![7-benzoyl-11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5104435.png)
![N-{2-[4-({[2-(2-propylphenoxy)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5104440.png)
![ethyl 2-{[(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5104446.png)
![4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5104449.png)
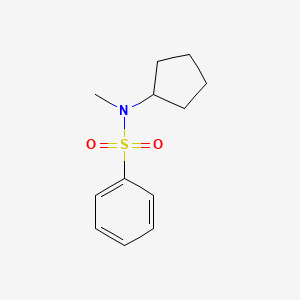
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)
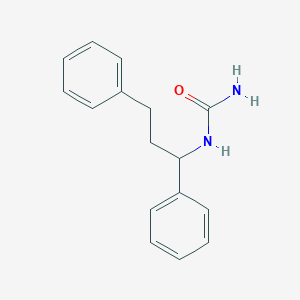
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)